

Pantinin-1: A Technical Guide to its Structure, Function, and Experimental Analysis

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Compound of Interest

Compound Name: *Pantinin-1*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antimicrobial peptide **Pantinin-1**, isolated from the venom of the emperor scorpion, *Pandinus imperator*. It details the peptide's structure, amino acid sequence, and its multifaceted biological activities. This document also outlines the experimental methodologies used to characterize **Pantinin-1**, offering a valuable resource for researchers in the fields of antimicrobial drug discovery and peptide therapeutics.

Molecular Structure and Amino Acid Sequence

Pantinin-1 is a short, cationic, and amphipathic peptide that exhibits a linear, α -helical conformation, particularly in membrane-mimetic environments.[1][2] In aqueous solutions, it tends to adopt a more random coil structure, transitioning to its characteristic α -helix upon interaction with cell membranes.[3] This structural flexibility is crucial for its biological function.

Two distinct peptides from *Pandinus imperator* have been referred to as **Pantinin-1** in the UniProt database. This guide focuses on the more recently characterized 14-amino acid peptide, also known as NDBP-4.20, due to the greater availability of functional and structural data.[3][4] The precursor protein for this **Pantinin-1** is 69 amino acids long, with the mature peptide located at residues 24-37.[5] The second peptide, also labeled **Pantinin-1** (Pin1) or NDBP-2.3, is a longer 44-amino acid chain.[1]

Table 1: Amino Acid Sequence of **Pantinin-1** (NDBP-4.20)

Property	Details
Amino Acid Sequence	GILGKLWEGFKSIV
UniProt Accession	R4JNJ5 (precursor)
Alternative Names	NDBP-4.20, Non-disulfide-bridged peptide 4.20
Length	14 residues
C-terminal Modification	Valine amide

Biological Activity and Mechanism of Action

Pantinin-1 demonstrates a broad spectrum of antimicrobial activity, with potent effects against Gram-positive bacteria and fungi.[5][6] Its activity against Gram-negative bacteria is comparatively weaker.[2][5] The proposed mechanism of action involves the disruption of microbial cell membranes through the formation of pores, a common characteristic of many antimicrobial peptides.[1] This membranolytic activity is facilitated by the peptide's amphipathic α -helical structure, which allows it to insert into and destabilize the lipid bilayer of target cells.

Recent studies have also highlighted the antiviral properties of **Pantinin-1**. It has been shown to be effective against certain veterinary herpesviruses, such as caprine herpesvirus 1 (CpHV-1) and bovine herpesvirus 1 (BoHV-1).[3] The antiviral mechanism is believed to involve direct virucidal action and the inhibition of viral entry and fusion with host cells.[3]

Furthermore, **Pantinin-1** has exhibited anticancer properties, with the ability to induce apoptosis in tumor cells.[6] Its hemolytic activity against human erythrocytes is reported to be very low, suggesting a degree of selectivity for microbial and cancerous cells over healthy mammalian cells.[2][5]

Table 2: Antimicrobial Activity of **Pantinin-1** (MIC Values)

Target Organism	Type	Minimal Inhibitory Concentration (MIC)
Staphylococcus aureus	Gram-positive bacterium	8 μ M
Methicillin-resistant S. aureus (MRSA)	Gram-positive bacterium	14 μ M
Bacillus megaterium	Gram-positive bacterium	32 μ M
Micrococcus luteus	Gram-positive bacterium	32 μ M
Vancomycin-resistant Enterococci	Gram-positive bacterium	28 μ M
Escherichia coli	Gram-negative bacterium	62 μ M
Pseudomonas putida	Gram-negative bacterium	>87 μ M
Klebsiella oxytoca	Gram-negative bacterium	>87 μ M
Enterobacter cloacae	Gram-negative bacterium	76 μ M
Salmonella enterica	Gram-negative bacterium	72 μ M
Candida tropicalis	Fungus	16 μ M

Table 3: Antiviral and Cytotoxic Activity of **Pantinin-1**

Activity	Cell Line / Virus	Value
Antiviral (IC50)	BoHV-1 (co-treatment)	10 μ M
Antiviral (IC50)	BoHV-1 (virus pre-treatment)	5.2 μ M
Cytotoxicity (CC50)	MDBK cells	113.5 μ M

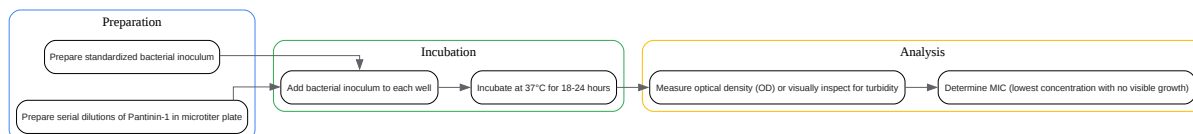
Experimental Protocols

Antimicrobial Susceptibility Testing

The antimicrobial efficacy of **Pantinin-1** is typically determined using the broth microdilution method in accordance with guidelines from the Clinical and Laboratory Standards Institute

(CLSI).

Experimental Workflow: Broth Microdilution Assay



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Workflow for determining the Minimum Inhibitory Concentration (MIC) of **Pantinin-1**.

Antiviral Plaque Reduction Assay

The antiviral activity of **Pantinin-1** is quantified using a plaque reduction neutralization test (PRNT). This assay measures the ability of the peptide to inhibit virus-induced plaque formation in a monolayer of susceptible host cells.

Experimental Workflow: Plaque Reduction Assay



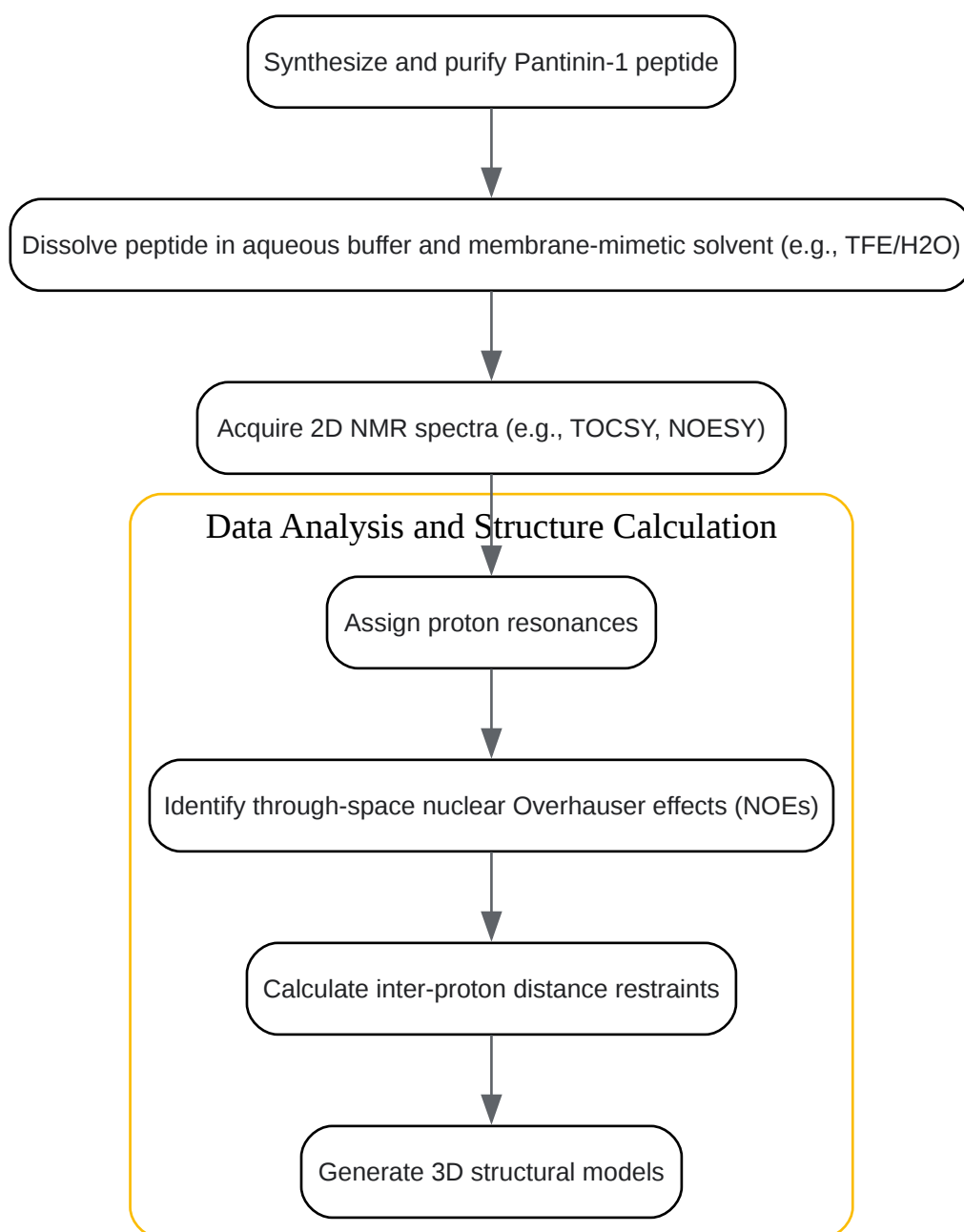
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Workflow for assessing the antiviral activity of **Pantinin-1**.

Structural Analysis by NMR Spectroscopy

The three-dimensional structure of **Pantinin-1** is determined using Nuclear Magnetic Resonance (NMR) spectroscopy. This technique provides insights into the peptide's conformation in different environments.

Experimental Workflow: NMR Spectroscopy for Structural Analysis



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Workflow for the structural determination of **Pantinin-1** using NMR.

Signaling Pathways

Currently, there is no direct evidence in the scientific literature to suggest that **Pantinin-1** modulates specific intracellular signaling pathways. Its primary mechanism of action is understood to be the direct disruption of cellular membranes.

Conclusion

Pantinin-1 is a promising antimicrobial and antiviral peptide with a well-defined structure and a potent, direct mechanism of action. Its low hemolytic activity further enhances its therapeutic potential. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of **Pantinin-1** and other related antimicrobial peptides. Future research may explore its potential in synergistic combinations with conventional antibiotics and further elucidate its anticancer properties.

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